N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-14(16-6-11-4-10(16)7-18-11)15-5-9-1-2-12-13(3-9)20-8-19-12/h1-3,10-11H,4-8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIJLEOJVYPTPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This is often achieved through the reaction of catechol with an appropriate alkylating agent. The bicyclic structure is then formed through a series of cyclization reactions, often involving the use of strong bases or acids to promote ring closure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with potential pharmaceutical applications.
Biology: It has been studied for its biological activity, including potential antitumor properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide exerts its effects involves interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s uniqueness lies in its bicyclo[2.2.1]heptane framework, which distinguishes it from related heterocycles. Key structural analogs and their differences are summarized below:
Physicochemical and Analytical Data
- Purity : The analog 3-(benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane achieved 97.5% purity by HPLC, suggesting robust synthetic routes for related compounds .
- Spectroscopy : ¹H NMR and ¹³C NMR data for piperonyl-containing analogs (e.g., δ ~5.9 ppm for benzodioxol protons, δ ~50–60 ppm for bridgehead carbons) provide benchmarks for structural validation .
Pharmacological Implications
- Benzodioxol Group : Common in CNS-active compounds (e.g., paroxetine), the piperonyl moiety may enhance blood-brain barrier penetration .
- Bicyclic vs.
- Antibiotic Analogs : Compounds like benzathine benzylpenicillin () highlight the pharmacological diversity of bicyclic systems but differ in mechanism (β-lactamase resistance vs. CNS modulation) .
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide is a compound of growing interest in pharmacological research due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, drawing from various studies and sources.
Molecular Characteristics
- Molecular Formula : C15H19NO3
- Molecular Weight : 261.32 g/mol
- CAS Number : 1045708-93-7
- Chemical Structure : The compound features a bicyclic structure with a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of pyrazole amides have shown promising results against various cancer cell lines due to their ability to inhibit critical pathways involved in tumor growth and survival .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Studies on related compounds have demonstrated their ability to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . This suggests that this compound could potentially act as an anti-inflammatory agent.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of similar compounds have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis . This activity is crucial for developing new antimicrobial agents amid rising antibiotic resistance.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological efficacy of this compound. Modifications to the benzodioxole moiety or the bicyclic structure can significantly influence its biological properties.
| Modification | Effect on Activity |
|---|---|
| Substitution on benzodioxole | Enhanced antitumor activity |
| Alterations in bicyclic structure | Improved anti-inflammatory response |
Case Study 1: Antitumor Efficacy
In a study examining related compounds, derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231). The presence of halogen substituents was noted to enhance cytotoxicity significantly .
Case Study 2: Anti-inflammatory Mechanism
A study demonstrated that compounds similar to this compound inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, suggesting a potential therapeutic role in inflammatory diseases .
Q & A
Q. How to investigate the compound’s interaction with biological targets?
Q. What computational tools predict metabolic pathways for this compound?
- Methodological Answer : Use ADMET predictors (e.g., Schrödinger’s QikProp) to identify likely Phase I/II metabolism sites. Density Functional Theory (DFT) calculates activation energies for oxidative reactions. Validate predictions with in vitro microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
